molecular formula C15H12N2O3 B11853812 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate CAS No. 62471-95-8

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate

Cat. No.: B11853812
CAS No.: 62471-95-8
M. Wt: 268.27 g/mol
InChI Key: WDIRLCQNWGDIDV-UHFFFAOYSA-N
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Description

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[2,1-A]isoquinoline core with acetyl and acetate functional groups

Preparation Methods

The synthesis of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be achieved through several synthetic routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the condensation of N-(2-phenylethyl)benzimidazoles with o-halonitrobenzenes and tetrahydroisoquinolines . These methods typically require specific reaction conditions, such as the use of strong acids or bases as catalysts, and may involve multiple steps to achieve the desired product.

Chemical Reactions Analysis

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts, o-haloarylamidines, and substituted alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines can yield substituted 1(2H)-isoquinolone derivatives .

Scientific Research Applications

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is of interest in materials science for the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Properties

CAS No.

62471-95-8

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(3-acetylimidazo[2,1-a]isoquinolin-2-yl) acetate

InChI

InChI=1S/C15H12N2O3/c1-9(18)13-15(20-10(2)19)16-14-12-6-4-3-5-11(12)7-8-17(13)14/h3-8H,1-2H3

InChI Key

WDIRLCQNWGDIDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)OC(=O)C

Origin of Product

United States

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